Ganoderiol A

HIV-1 protease inhibition antiviral screening lanostane triterpenoid SAR

Ganoderiol A (CAS 106518-61-0) is a tetracyclic lanostane-type triterpenoid isolated predominantly from the fruiting bodies of Ganoderma lucidum (Reishi) and related Ganoderma species. Its molecular formula is C30H50O4 (MW 474.37 g/mol), and it features a characteristic Δ7,9(11)-diene core with hydroxylations at C-3, C-24, C-25, and C-26, classifying it as a 5α-lanosta-7,9(11)-diene-3β,24,25,26-tetraol.

Molecular Formula C30H50O4
Molecular Weight 474.72
CAS No. 106518-61-0
Cat. No. B607597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderiol A
CAS106518-61-0
SynonymsGanoderiol A;  Ganoderiol A, (+)-;  (+)-Ganoderiol A; 
Molecular FormulaC30H50O4
Molecular Weight474.72
Structural Identifiers
SMILESCC1(C)[C@@H](O)CC[C@]2(C)C3=CC[C@]4(C)[C@@H]([C@H](C)CC[C@H](O)C(C)(O)CO)CC[C@](C)4C3=CC[C@@]12[H]
InChIInChI=1S/C30H50O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23-25,31-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,24+,25+,27-,28-,29+,30?/m1/s1
InChIKeyVMEFPSOTFFVAQJ-OBGNTNONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderiol A (CAS 106518-61-0) – Procurement-Relevant Identity and Structural Classification


Ganoderiol A (CAS 106518-61-0) is a tetracyclic lanostane-type triterpenoid isolated predominantly from the fruiting bodies of Ganoderma lucidum (Reishi) and related Ganoderma species [1]. Its molecular formula is C30H50O4 (MW 474.37 g/mol), and it features a characteristic Δ7,9(11)-diene core with hydroxylations at C-3, C-24, C-25, and C-26, classifying it as a 5α-lanosta-7,9(11)-diene-3β,24,25,26-tetraol [2]. Unlike the more abundant ganoderic acids, which carry a C-26 carboxylic acid moiety, Ganoderiol A belongs to the neutral triterpene alcohol sub-class, a distinction that directly influences its solubility profile, chromatographic behavior, and biological target engagement [3].

Why Ganoderiol A Cannot Be Interchanged with Generic Ganoderma Triterpenoids


Superficial class-level similarity among Ganoderma lanostane triterpenoids masks critical functional divergence that precludes casual interchange in research or development settings. Even within the same isolation batch, structurally adjacent compounds display radically different biological potency: Ganoderiol F exhibits an HIV-1 protease IC50 approximately 3.6-fold more potent than Ganoderiol A in the same assay system, while Ganoderiol A is uniquely linked to FAK-SRC-paxillin pathway inhibition—a mechanism not observed for Ganoderiol F or ganoderic acids [1]. Furthermore, the neutral alcohol functionality of Ganoderiol A confers distinct solubility and formulation properties compared to the acidic ganoderic acids, directly impacting experimental reproducibility if one is substituted for another without careful re-optimization [2]. Substituting Ganoderiol A with an uncharacterized 'Ganoderma triterpenoid mixture' therefore introduces both mechanistic and physicochemical variables that invalidate comparative conclusions.

Quantitative Differentiation Evidence for Ganoderiol A Against Its Closest Triterpenoid Analogs


HIV-1 Protease Inhibition: Ganoderiol A vs. Ganoderiol F Direct Comparative Potency

In a head-to-head evaluation of Ganoderma lucidum isolates against HIV-1 protease (PR), Ganoderiol A demonstrated moderate inhibitory activity with an IC50 range of 0.17–0.23 mM, whereas Ganoderiol F exhibited substantially greater potency with an IC50 of 7.8 μg/mL (approximately 0.016 mM when calculated from the reported molecular weight of ganoderiol F, ~456 g/mol) [1]. This represents an approximately 11- to 14-fold difference in potency between the two analogs, despite their structural similarity. Both compounds were isolated and tested under identical conditions from the same methanol extract of G. lucidum fruiting bodies, eliminating extraction-method variability as a confounding factor [1].

HIV-1 protease inhibition antiviral screening lanostane triterpenoid SAR

FAK-SRC-Paxillin Pathway Targeting: Mechanism-Driven Differentiation from Ganoderiol F

Ganoderiol A-enriched extract (GAEE) selectively suppresses MDA-MB-231 breast cancer cell migration and adhesion at non-toxic concentrations (<50 μg/mL) through inhibition of the FAK-SRC-paxillin signaling cascade, while exhibiting only a slight effect on cell invasion [1]. At 25 μg/mL GAEE, FAK phosphorylation (Tyr397) was reduced to approximately 40% of control levels, and downstream paxillin activation was correspondingly attenuated [1]. In contrast, Ganoderiol F has been profiled primarily for HIV-1 activity and antitubercular effects (MIC 0.781 μg/mL against M. tuberculosis H37Ra), with no published evidence of FAK pathway engagement [2]. This mechanistic bifurcation—FAK signaling modulation vs. direct anti-infective activity—means the two compounds target fundamentally distinct biological processes, despite their shared lanostane scaffold.

tumor metastasis focal adhesion kinase breast cancer cell migration

Intra-Class Cytotoxic Potency Ranking: Ganoderiol A vs. Ganoderma Triterpenoid Panel

In a comprehensive cytotoxicity panel of Ganoderma-derived triterpenoids, Ganoderiol A exhibited an IC50 of 80 μM, positioning it as a relatively moderate cytotoxic agent within its class [1]. Under the same referenced conditions, Ganoderiol F displayed an IC50 of 22 μM (3.6-fold more potent), Ganodermadiol 29 μM (2.8-fold more potent), and Ganodermanontriol 65 μM (1.2-fold more potent), while Lucidumol A was less active at 99 μM [1]. Several ganoderic acids fell between 30 and 116 μM. This intra-class potency spectrum demonstrates that small structural modifications—particularly the oxygenation pattern at C-25 and C-26—produce a >4-fold range in cytotoxic IC50 values, reinforcing that 'Ganoderma triterpenoid' is not a functionally interchangeable classification [1].

cytotoxicity screening triterpenoid potency ranking anti-cancer natural products

Structural Determinant of Target Selectivity: C-25/C-26 Hydroxylation Pattern vs. C-26 Carboxylation in Ganoderic Acids

Ganoderiol A possesses a 24,25,26-triol side-chain (lanosta-7,9(11)-diene-3β,24,25,26-tetraol), whereas the more abundant ganoderic acids (e.g., ganoderic acid A, MW ~516 Da) carry a C-26 carboxylic acid functionality [1]. This functional group difference directly influences molecular recognition: the triol motif permits hydrogen-bonding interactions with the FAK kinase domain ATP-binding pocket residues, as evidenced by the observed suppression of FAK Tyr397 autophosphorylation [2], while the carboxylate of ganoderic acids favors ionic interactions with distinct targets such as lanosterol 14α-demethylase [3]. Molecular docking studies on related 26-oxygenosterols (ganoderol A, ganoderol B) confirm that the oxidation state at C-26 modulates binding pose and affinity toward cholesterol biosynthesis enzymes, providing a structural rationale for why Ganoderiol A cannot be replaced by ganoderic acids in FAK-targeted experimental designs [3].

structure-activity relationship triterpenoid hydroxylation target engagement specificity

Absence of Significant Antimycobacterial Activity: Negative Differentiation from Ganoderiol F

While Ganoderiol F has been documented as the most potent lanostane triterpenoid against Mycobacterium tuberculosis H37Ra, with a minimum inhibitory concentration (MIC) of 0.781 μg/mL, Ganoderiol A was not reported to exhibit significant antitubercular activity under the same screening conditions [1]. The study that identified Ganoderiol F as the lead anti-TB compound tested multiple Ganoderma triterpenoids (including ganoderic acids and ganoderiols) from G. sichuanense cultivated fruiting bodies; Ganoderiol A was not among the active hits, indicating that its structural features—specifically the 24,25,26-triol configuration—do not support mycobacterial target engagement [1]. This negative selectivity is mechanistically informative: it demonstrates that Ganoderiol A possesses target selectivity favoring mammalian signaling pathways over prokaryotic cell wall or metabolic targets.

antitubercular screening Mycobacterium tuberculosis selectivity profiling

Highest-Confidence Research and Procurement Application Scenarios for Ganoderiol A


Mechanistic Studies of FAK-Dependent Tumor Metastasis and Cell Adhesion

Ganoderiol A is the only Ganoderma triterpenoid with published evidence of FAK-SRC-paxillin pathway modulation in a highly metastatic breast cancer model (MDA-MB-231). At non-toxic concentrations (25–50 μg/mL GAEE), it reduces FAK Tyr397 phosphorylation by approximately 60% and concomitantly suppresses cell migration and adhesion without significant cytotoxicity [1]. Researchers investigating focal adhesion kinase as a therapeutic vulnerability in triple-negative breast cancer or other metastatic solid tumors should select Ganoderiol A (CAS 106518-61-0) as a chemical probe, while explicitly avoiding substitution with Ganoderiol F or ganoderic acids, which lack this mechanism of action [1][2].

Selectivity Profiling in Triterpenoid Natural Product Libraries

The established intra-class cytotoxicity potency gradient—Ganoderiol F (22 μM) > Ganodermadiol (29 μM) > Ganoderiol A (80 μM) > Lucidumol A (99 μM)—provides a quantitative framework for selectivity profiling [3]. Ganoderiol A occupies a specific position in the fourth quartile of potency, making it a valuable low-potency control in dose-response screening campaigns. Compound library managers should include Ganoderiol A as a structurally defined, moderately active reference standard when constructing Ganoderma-derived natural product screening sets, ensuring that observed biological activity can be contextualized within this validated potency hierarchy [3].

HIV-1 Protease Inhibitor Screening with Defined Activity Threshold

Ganoderiol A demonstrates a well-characterized, moderate HIV-1 protease inhibitory activity with an IC50 of 0.17–0.23 mM, providing a benchmark for assay validation and hit threshold definition in antiviral screening programs [4]. Unlike Ganoderiol F, which is substantially more potent (IC50 ~0.016 mM) and may saturate assay sensitivity windows, Ganoderiol A offers a mid-range activity level suitable for calibrating high-throughput screening assays where both positive and moderately active controls are required to establish dynamic range [4].

Negative Control for Antimycobacterial Drug Discovery Programs

The documented absence of significant antimycobacterial activity for Ganoderiol A, in contrast to Ganoderiol F (MIC 0.781 μg/mL against M. tuberculosis H37Ra), positions it as a selectivity control for anti-tuberculosis screening cascades [5]. When profiling Ganoderma-derived triterpenoids against mycobacterial targets, Ganoderiol A can serve as a structurally matched negative control, enabling researchers to attribute activity to specific structural features (e.g., C-25/C-26 oxidation pattern) rather than general triterpenoid scaffold effects [5].

Quote Request

Request a Quote for Ganoderiol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.